![molecular formula C25H23N3O5S B2679447 Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-12-4](/img/structure/B2679447.png)
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and similar compounds are primarily utilized in the synthesis and characterization of densely functionalized heterocyclic molecules. This process involves electrophilic substitution reactions and intramolecular cyclization, leading to the production of pyridazine and fulvene derivatives with azulene frameworks. These substrates are then converted into heterocyclic molecules via various reactions such as Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013).
Antimicrobial and Anticancer Applications
Compounds similar to Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have shown promise in antimicrobial and anticancer research. For instance, certain pyrimidine derivatives synthesized using related compounds have been evaluated for antimicrobial activity (Farag et al., 2008). Additionally, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been studied for their anticancer activity against colon cancer cell lines (Abdel-Motaal et al., 2020).
Synthesis of Pyridazine Derivatives
The compound and its analogs have been used in the synthesis of various pyridazine derivatives. These derivatives are synthesized through reactions with different reagents and have potential applications in creating new molecular frameworks for further study (Al-Kamali et al., 2014).
properties
IUPAC Name |
ethyl 5-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-4-32-18-12-8-16(9-13-18)22(29)26-23-20-19(14-34-23)21(25(31)33-5-2)27-28(24(20)30)17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURYVLNFEJGTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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